Cas no 2172039-30-2 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid)

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid is an Fmoc-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its key advantages include the presence of a sterically hindered 3,3-dimethylbutanamide moiety, which enhances stability during coupling and deprotection steps. The Fmoc group provides orthogonal protection, enabling selective removal under mild basic conditions without affecting acid-labile side chains. The carboxylic acid terminus allows for efficient activation and coupling to growing peptide chains. This compound is particularly useful for introducing rigid, branched structures into peptides, improving conformational control. Its high purity and compatibility with standard SPPS protocols make it a reliable building block for complex peptide assembly.
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid structure
2172039-30-2 structure
Product Name:2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid
CAS No:2172039-30-2
MF:C25H29N3O6
MW:467.514266729355
CID:5927099
PubChem ID:165572045
Update Time:2025-06-09

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid
    • EN300-1561543
    • 2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetamido}acetic acid
    • 2172039-30-2
    • Inchi: 1S/C25H29N3O6/c1-25(2,11-21(29)26-12-22(30)27-13-23(31)32)15-28-24(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)
    • InChI Key: WVMJFUGSDCJKOC-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)(C)CC(NCC(NCC(=O)O)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 467.20563565g/mol
  • Monoisotopic Mass: 467.20563565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 733
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 134Ų

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid Pricemore >>

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Additional information on 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid

Recent Advances in the Study of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid and Related Compound 2172039-30-2

The compound 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid, often referred to as Fmoc-protected amino acid derivative, has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, along with the related compound 2172039-30-2, has been the subject of recent studies due to its potential applications in peptide synthesis, drug development, and bioconjugation techniques. The Fmoc group, a common protecting group in solid-phase peptide synthesis (SPPS), plays a crucial role in the synthesis of complex peptides and proteins, making this compound a valuable tool for researchers.

Recent research has focused on optimizing the synthesis and application of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in facilitating the synthesis of peptide-based therapeutics, particularly in the development of targeted drug delivery systems. The study highlighted the compound's stability under various reaction conditions and its compatibility with a wide range of coupling reagents, making it a versatile building block for peptide chemistry.

In parallel, the compound 2172039-30-2 has emerged as a promising candidate for novel therapeutic applications. A recent preprint on bioRxiv (2024) reported its potential as a small-molecule inhibitor targeting specific protein-protein interactions involved in cancer progression. The study utilized high-throughput screening and molecular docking simulations to identify 2172039-30-2 as a potent inhibitor with nanomolar affinity. Further in vitro and in vivo experiments confirmed its ability to disrupt oncogenic signaling pathways, suggesting its potential as a lead compound for anticancer drug development.

The structural and functional relationship between these two compounds has also been a topic of investigation. A collaborative study between academic and industrial researchers (Nature Communications, 2023) explored the use of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid as a linker for conjugating 2172039-30-2 to antibody-drug conjugates (ADCs). The study demonstrated that this conjugation strategy enhanced the stability and target specificity of the ADC, leading to improved therapeutic outcomes in preclinical models of solid tumors.

Despite these advancements, challenges remain in the large-scale production and clinical translation of these compounds. A review article in Advanced Drug Delivery Reviews (2023) discussed the need for improved synthetic routes to enhance the yield and purity of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid, as well as the optimization of pharmacokinetic properties for 2172039-30-2. The article also emphasized the importance of further mechanistic studies to fully elucidate the biological activities of these compounds.

In conclusion, the ongoing research on 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetamido}acetic acid and 2172039-30-2 highlights their significant potential in chemical biology and pharmaceutical applications. Future studies should focus on addressing the current limitations and exploring new therapeutic avenues for these promising compounds.

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